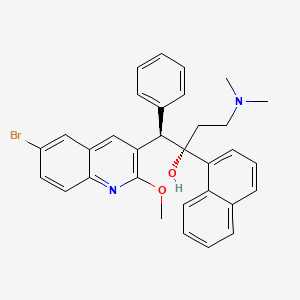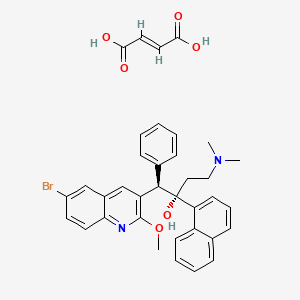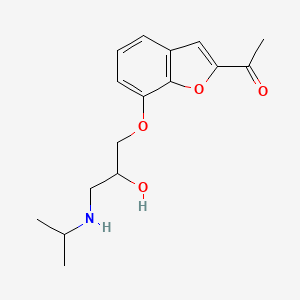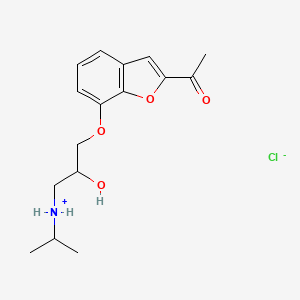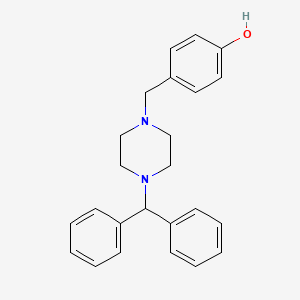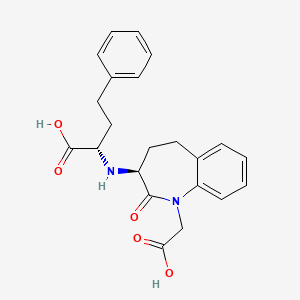
贝那普利拉特
描述
Benazeprilat is the active metabolite of Benazepril, an angiotensin-converting enzyme (ACE) inhibitor . It is used to treat high blood pressure and other conditions related to the heart . It works by blocking a substance in the body that causes blood vessels to tighten. As a result, benazepril relaxes the blood vessels, which lowers blood pressure and increases the supply of blood and oxygen to the heart .
Synthesis Analysis
The synthesis of benazepril involves the chlorination of benzazepin-2-one with phosphorous . More details about the synthesis process can be found in the referenced paper .
Molecular Structure Analysis
Benazeprilat has a molecular formula of C22H24N2O5 . Its average mass is 396.436 Da and its monoisotopic mass is 396.168518 Da .
Physical And Chemical Properties Analysis
Benazeprilat has a density of 1.3±0.1 g/cm3 . It has 7 hydrogen bond acceptors, 3 hydrogen bond donors, and 8 freely rotating bonds . Its polar surface area is 106.94 Å2 .
科学研究应用
高血压治疗
贝那普利拉特是贝那普利的活性形式,是一种血管紧张素转换酶(ACE)抑制剂 . 它有效降低轻度至中度高血压患者的血压 . 贝那普利的降压功效已被证实至少与卡托普利、依那普利、氢氯噻嗪、硝苯地平、尼群地平或普萘洛尔等其他药物在常规治疗剂量下的功效相当 .
充血性心力衰竭管理
贝那普利拉特已被报道对心脏功能的各种指标有益,并改善充血性心力衰竭患者的临床症状和运动能力 . 它降低血管阻力,这是由 ACE 抑制介导的,并导致血管紧张素 II 形成减少 .
严重高血压的联合治疗
贝那普利与氢氯噻嗪或硝苯地平联合使用比单独使用贝那普利能更显著地降低血压 . 这种方法可能适合于更严重的高血压患者 .
肾素-血管紧张素-醛固酮系统 (RAAS) 调节
贝那普利拉特调节 RAAS,导致血浆血管紧张素 II 浓度降低,进而导致血浆肾素活性升高和血浆醛固酮水平降低 . 这种调节对管理高血压和心力衰竭等疾病有益 .
药代动力学/药效学建模
使用饱和结合模型对血管紧张素转换酶进行贝那普利拉特的处置动力学表征 . 这种建模有助于理解药物在体内的行为,并可以指导剂量调整 .
兽医学
贝那普利拉特已在兽医学中使用,特别是在犬类中,用于治疗心力衰竭 . 它影响肾素级联反应的动力学,导致 AII 和 ALD 显着降低,同时在整个观察期间 RA 升高 .
作用机制
Target of Action
Benazeprilat, the active metabolite of Benazepril, primarily targets the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .
Pharmacokinetics
Benazepril, the prodrug, is converted into its active form, benazeprilat, primarily in the liver . The absorption, bioactivation, distribution, and elimination of benazepril and benazeprilat have been evaluated in healthy subjects, hypertensive patients, and patients with characteristics known to alter the pharmacokinetic disposition of ACE inhibitors, such as renal impairment, hepatic impairment, and advanced age .
Result of Action
The molecular and cellular effects of Benazeprilat’s action primarily involve the disruption of the RAAS pathway . This results in vasodilation (due to decreased angiotensin II) and decreased fluid volume (due to reduced aldosterone secretion), leading to a significant reduction in blood pressure . This makes Benazeprilat effective in the treatment of conditions like hypertension and congestive heart failure .
Action Environment
The action, efficacy, and stability of Benazeprilat can be influenced by various environmental factors. For instance, the conversion of Benazepril to Benazeprilat can be slowed in the presence of severe hepatic impairment . Additionally, severe renal impairment can reduce Benazeprilat elimination and require dosage reduction . Age can also influence the disposition of Benazeprilat, with clearance slightly reduced in elderly patients .
属性
IUPAC Name |
(2S)-2-[[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c25-20(26)14-24-19-9-5-4-8-16(19)11-13-17(21(24)27)23-18(22(28)29)12-10-15-6-2-1-3-7-15/h1-9,17-18,23H,10-14H2,(H,25,26)(H,28,29)/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADRIHWFJGRSBP-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C(=O)C1NC(CCC3=CC=CC=C3)C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C(=O)[C@H]1N[C@@H](CCC3=CC=CC=C3)C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501024701 | |
| Record name | Benazeprilat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501024701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86541-78-8 | |
| Record name | Benazeprilat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86541-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benazeprilat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086541788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benazeprilat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14125 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benazeprilat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501024701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENAZEPRILAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRM708L703 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does benazeprilat interact with its target and what are the downstream effects of this interaction?
A1: Benazeprilat is the active metabolite of benazepril, functioning as a potent angiotensin-converting enzyme (ACE) inhibitor []. It achieves this by competitively binding to and inhibiting ACE [, ]. This binding prevents the conversion of angiotensin I to angiotensin II [, , ]. As a result, the potent vasoconstrictive actions of angiotensin II are suppressed, leading to vasodilation [, ]. Additionally, benazeprilat diminishes angiotensin II-induced aldosterone secretion by the adrenal cortex, promoting sodium excretion and subsequently increasing water outflow [, , ].
Q2: What is the molecular formula and weight of benazeprilat?
A2: The molecular formula of benazeprilat is C24H28N2O5. Its molecular weight is 424.5 g/mol.
Q3: Is there any information on the performance and applications of benazeprilat under various conditions?
A3: While specific details regarding material compatibility and stability under various conditions are limited within the provided research, studies highlight the importance of appropriate formulation strategies to enhance its stability, solubility, and bioavailability []. Further investigation is necessary to fully elucidate its performance and applications under diverse environmental conditions.
Q4: Does benazeprilat possess any catalytic properties?
A4: Benazeprilat is not known to exhibit catalytic properties. Its primary mechanism of action revolves around the inhibition of ACE, rather than catalyzing any specific chemical reaction.
Q5: How do modifications to the structure of benazeprilat affect its activity, potency, and selectivity?
A6: Research indicates that the SS configuration of benazeprilat exhibits the most potent ACE inhibitory activity []. While precise details regarding the impact of specific structural modifications are limited in the provided research, exploring these alterations could unveil valuable insights into optimizing benazeprilat's therapeutic profile.
Q6: Is there any information regarding SHE regulations and compliance for benazeprilat?
A6: The provided scientific research does not explicitly discuss SHE regulations related to benazeprilat. Adherence to relevant safety guidelines and regulations is paramount throughout all stages of its development, manufacturing, and distribution.
Q7: What is known about the ADME profile of benazeprilat and its in vivo activity and efficacy?
A9: Benazepril, the prodrug of benazeprilat, undergoes rapid absorption and hepatic metabolism to its active form, benazeprilat [, , , , , , , , ]. Benazeprilat exhibits a long duration of action due to its high affinity binding to ACE [, , , ]. The elimination of benazeprilat occurs primarily through biliary excretion [, , ], with a minor contribution from renal excretion [, , ]. It demonstrates potent and long-lasting ACE inhibition in various animal models [, , , , ], contributing to its antihypertensive effects [, , , , , ].
Q8: What are the findings from cell-based assays, animal models, and clinical trials regarding the efficacy of benazeprilat?
A10: Benazeprilat effectively inhibits ACE activity in both in vitro and in vivo settings. In isolated vascular preparations, it demonstrates potent inhibition of angiotensin I-induced contractions []. Animal studies highlight its ability to lower blood pressure [, , , , , ], improve left ventricular function [, ], and protect against end-organ damage [, ]. While human clinical trials are not explicitly discussed in the provided research, the collective findings from these studies support its potential as a therapeutic agent.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






